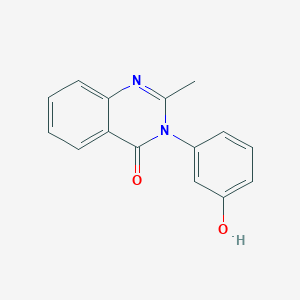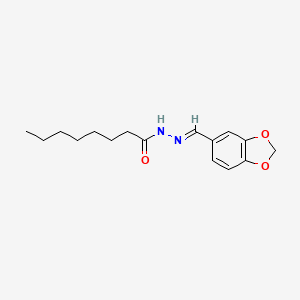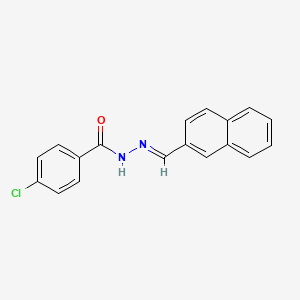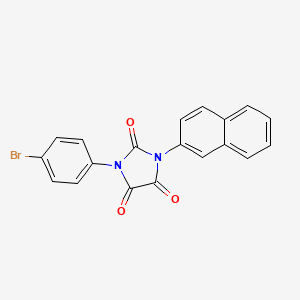
3-(3-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone
Vue d'ensemble
Description
The compound “3-(3-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone” is a derivative of quinazolinone, which is a class of organic compounds characterized by a quinazoline core structure with a ketone functional group at the 4-position . The presence of a hydroxyphenyl group at the 3-position and a methyl group at the 2-position further characterizes this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by a quinazolinone core, with a hydroxyphenyl group extending from the 3-position and a methyl group attached to the 2-position .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the quinazolinone core and the attached functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinazolinone core, hydroxyphenyl group, and methyl group would likely impact properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Corrosion Inhibition
Quinazolinone derivatives, including 3-(3-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone, have been investigated for their potential as corrosion inhibitors. A study demonstrated their efficiency in mitigating mild steel corrosion in acidic environments, attributed to the adsorption of these compounds on the metal surface, forming a protective layer. The inhibition efficiency was observed to increase with concentration and was confirmed through electrochemical methods, surface analysis, and UV–visible spectrometry, supplemented by DFT calculations and Monte Carlo simulation (Errahmany et al., 2020).
Antimicrobial and Antiviral Properties
Quinazolinone derivatives have demonstrated a range of biological activities, including antimicrobial and antiviral properties. Synthesized compounds like 3-(3-hydroxyphenyl)-2-methyl-quinazolinone have shown significant activity against various bacterial strains, indicating their potential as antibacterial agents. Additionally, some derivatives have displayed promising antiviral activity against plant viruses, offering a pathway for the development of new antiviral drugs (Osarodion et al., 2021), (Gao et al., 2007).
Anticancer Activity
The quinazolinone skeleton has been a subject of interest in anticancer research. Studies involving the synthesis and characterization of Schiff base ligands and their metallic complexes, including those derived from 3-(3-hydroxyphenyl)-2-methyl-quinazolinone, have revealed significant in vitro anticancer activity against human cancer cell lines. These findings underscore the potential of quinazolinone derivatives in developing new anticancer agents (Ashok et al., 2020).
Luminescent Materials and Bioimaging
The luminescent properties of quinazolinone derivatives have been explored for applications in bioimaging and as luminescent materials. Due to their biocompatibility, low toxicity, and high efficiency, quinazolinones are seen as promising candidates for use as fluorescent probes and biological imaging reagents. The structure of 3-(3-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone could be pivotal in the development of environmentally sensitive probes and bioimaging materials (Xing et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve exploring its potential biological activity, given that other quinazolinone derivatives have been studied for their medicinal properties . Further studies could also focus on optimizing its synthesis process and investigating its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
3-(3-hydroxyphenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-16-14-8-3-2-7-13(14)15(19)17(10)11-5-4-6-12(18)9-11/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCDGPGQXUYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351830 | |
| Record name | 4(3H)-Quinazolinone, 3-(3-hydroxyphenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one | |
CAS RN |
40671-68-9 | |
| Record name | 4(3H)-Quinazolinone, 3-(3-hydroxyphenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)

![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)
![2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)
![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)
![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)
![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)


![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)
